molecular formula C16H18O2 B14640441 Benzene, 1,1'-(2,2-dimethoxyethylidene)bis- CAS No. 51936-06-2

Benzene, 1,1'-(2,2-dimethoxyethylidene)bis-

Cat. No.: B14640441
CAS No.: 51936-06-2
M. Wt: 242.31 g/mol
InChI Key: CNGKBZHGTPJYEL-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2,2-dimethoxyethylidene)bis- is an organic compound with the molecular formula C16H18O2 It is a derivative of benzene, featuring two benzene rings connected by a 2,2-dimethoxyethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2,2-dimethoxyethylidene)bis- typically involves the reaction of benzene derivatives with appropriate reagents to form the desired product. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2,2-dimethoxyethylidene)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Benzene, 1,1’-(2,2-dimethoxyethylidene)bis- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2,2-dimethoxyethylidene)bis- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
  • Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-
  • Benzene, 1,1’-[ethylidenebis(oxy-2,1-ethanediyl)]bis-

Uniqueness

Benzene, 1,1’-(2,2-dimethoxyethylidene)bis- is unique due to its 2,2-dimethoxyethylidene bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

51936-06-2

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

(2,2-dimethoxy-1-phenylethyl)benzene

InChI

InChI=1S/C16H18O2/c1-17-16(18-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3

InChI Key

CNGKBZHGTPJYEL-UHFFFAOYSA-N

Canonical SMILES

COC(C(C1=CC=CC=C1)C2=CC=CC=C2)OC

Origin of Product

United States

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